S-Hexadecyl methanesulfonothioate
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Overview
Description
S-Hexadecyl methanesulfonothioate is an organosulfur compound known for its unique chemical properties and applications. It is characterized by the presence of a hexadecyl group attached to a methanesulfonothioate moiety, making it a versatile compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecyl methanesulfonothioate typically involves the reaction of hexadecyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecyl methanesulfonate, which is then treated with a thiol reagent to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: S-Hexadecyl methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Hexadecyl methanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Employed in the study of protein structure and function through site-directed spin labeling.
Medicine: Investigated for its potential in drug development, particularly in targeting ion channels and receptors.
Mechanism of Action
The mechanism of action of S-Hexadecyl methanesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound forms a stable disulfide bond with cysteine residues, leading to the modification of protein function. This interaction can affect various molecular pathways, including signal transduction and enzyme activity .
Comparison with Similar Compounds
S-Methyl methanethiosulfonate: A smaller analog with similar reactivity but different physical properties.
S-Octyl methanethiosulfonate: Another analog with an octyl group instead of a hexadecyl group, affecting its solubility and reactivity.
Uniqueness: S-Hexadecyl methanesulfonothioate stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and influences its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring membrane association or hydrophobic interactions.
Properties
Molecular Formula |
C17H36O2S2 |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
hexadecan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C17H36O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)19-21(3,18)20/h17H,4-16H2,1-3H3 |
InChI Key |
VDLVENSMMLMOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)OS(=O)(=S)C |
Origin of Product |
United States |
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